molecular formula C7H12O3 B13242925 5,8-Dioxaspiro[3.4]octan-6-ylmethanol CAS No. 19837-63-9

5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Cat. No.: B13242925
CAS No.: 19837-63-9
M. Wt: 144.17 g/mol
InChI Key: ZEPWVYWPLDSCKA-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dioxaspiro[3.4]octan-6-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dioxaspiro[3.4]octan-6-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19837-63-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5,8-dioxaspiro[3.4]octan-7-ylmethanol

InChI

InChI=1S/C7H12O3/c8-4-6-5-9-7(10-6)2-1-3-7/h6,8H,1-5H2

InChI Key

ZEPWVYWPLDSCKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)OCC(O2)CO

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dioxaspiro[3.4]octane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional structures.[1] These rigid frameworks offer a departure from the often flat, aromatic structures prevalent in many drug candidates, providing opportunities for improved physicochemical properties, metabolic stability, and target engagement.[1] The 5,8-dioxaspiro[3.4]octane scaffold, a key building block, exemplifies the potential of these three-dimensional fragments in the design of innovative bioactive molecules.[2][3]

Physicochemical Properties of 5,8-Dioxaspiro[3.4]octan-2-ylmethanol

Understanding the fundamental physicochemical properties of a scaffold is crucial for its application in drug design. The following table summarizes the key computed and experimental data for 5,8-Dioxaspiro[3.4]octan-2-ylmethanol.

PropertyValueSource
Molecular Formula C7H12O3[4][5]
Molar Mass 144.17 g/mol [5]
CAS Number 545882-60-8[5][6]
Density (Predicted) 1.21 ± 0.1 g/cm³[5]
Boiling Point (Predicted) 247.8 ± 15.0 °C[5]
XlogP (Predicted) -0.3[4]

The negative predicted XlogP value suggests that 5,8-Dioxaspiro[3.4]octan-2-ylmethanol is a relatively polar molecule with a preference for aqueous environments. This characteristic is often desirable in drug candidates to enhance solubility and bioavailability.

Synthesis and Reactivity

The synthesis of 5,8-dioxaspiro[3.4]octane derivatives often involves the protection of a ketone, followed by functional group interconversion. While a specific protocol for the direct synthesis of 5,8-Dioxaspiro[3.4]octan-2-ylmethanol is not detailed in the provided search results, a general understanding of the synthesis of related compounds can be extrapolated.

For instance, the synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane, a potential precursor, can be achieved through the reaction of 3-bromocyclobutanone with ethylene glycol.[7] This reaction is typically catalyzed by an acid, such as pyridinium p-toluenesulfonate, and carried out under reflux in a suitable solvent like benzene.[7] The resulting brominated spirocycle is a versatile intermediate. The bromomethyl group, in particular, is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[8]

Hypothetical Synthetic Pathway to 5,8-Dioxaspiro[3.4]octan-6-ylmethanol:

G A Cyclobutanone-3-carboxylic acid B Protection of ketone A->B Ethylene glycol, Acid catalyst C 5,8-Dioxaspiro[3.4]octane-6-carboxylic acid B->C D Reduction of carboxylic acid C->D e.g., LiAlH4 E 5,8-Dioxaspiro[3.4]octan-6-ylmethanol D->E

Caption: A plausible synthetic route to 5,8-Dioxaspiro[3.4]octan-6-ylmethanol.

Spectroscopic Characterization

The structural elucidation of 5,8-dioxaspiro[3.4]octane derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR of related compounds, such as 2-Bromo-5,8-dioxaspiro[3.4]octane, shows characteristic signals for the methylene protons of the cyclobutane ring.[7] The spirocyclic nature of the molecule often leads to complex splitting patterns due to the rigid conformational constraints.

  • Infrared (IR) Spectroscopy: The IR spectrum of these compounds is dominated by a strong and broad absorption band in the 1050-1150 cm⁻¹ region, which is characteristic of the C-O stretching vibrations of the ether linkages within the dioxolane ring.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of brominated analogs reveals a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), aiding in the confirmation of the molecular formula.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 5,8-dioxaspiro[3.4]octane scaffold is a valuable building block for the synthesis of more complex, biologically active molecules.[8] Spirocyclic structures are increasingly sought after in drug discovery for their ability to confer improved pharmacological properties.[1]

Key Advantages of Spirocyclic Scaffolds:

  • Three-Dimensionality: Moves away from flat aromatic structures, allowing for more specific interactions with biological targets.[1]

  • Novelty: Provides access to novel chemical space and intellectual property.

  • Improved Physicochemical Properties: Can lead to better solubility, permeability, and metabolic stability.

  • Conformational Rigidity: Reduces the entropic penalty upon binding to a target, potentially increasing potency.

While specific biological activities for 5,8-Dioxaspiro[3.4]octan-6-ylmethanol are not documented, the broader class of spirocycles has been successfully incorporated into a range of therapeutic agents.[1]

Experimental Protocols

While a specific protocol for the synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol is not available, a representative protocol for the synthesis of a related precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is presented below to illustrate the general methodology for creating spirocyclic ketals.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-Cyclohexanedione:

  • Reaction Setup: To a suitable reaction vessel, add 1,4-cyclohexanedione, ethylene glycol, a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid), and a solvent capable of azeotropically removing water (e.g., toluene).

  • Reaction Execution: Heat the mixture to reflux and collect the water that is formed using a Dean-Stark apparatus.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as distillation or column chromatography, to yield the desired 1,4-Dioxaspiro[4.5]decan-8-one.

Conclusion and Future Perspectives

The 5,8-dioxaspiro[3.4]octane scaffold represents a promising area for exploration in medicinal chemistry. While specific data on 5,8-Dioxaspiro[3.4]octan-6-ylmethanol is sparse, the known properties and reactivity of its isomers and related spirocyclic systems highlight the potential of this structural motif. Further research into the synthesis and biological evaluation of a diverse range of 5,8-dioxaspiro[3.4]octane derivatives is warranted to fully unlock their therapeutic potential. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in harnessing the unique attributes of these three-dimensional building blocks.

References

Sources

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling a more precise and effective interaction with biological targets. This guide provides a comprehensive overview of the core principles of spirocyclic chemistry for researchers, scientists, and drug development professionals. We will delve into the unique physicochemical properties that make these scaffolds attractive, explore diverse synthetic strategies, and examine their successful application in approved drugs and clinical candidates. Through a blend of technical detail and practical insights, this document aims to equip the reader with a thorough understanding of the pivotal role spirocyclic scaffolds play in the future of medicine.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

For decades, medicinal chemistry has been dominated by "flat" aromatic and heteroaromatic ring systems. While successful, this approach has limitations. The rigid, planar nature of these molecules can lead to suboptimal binding to the complex, three-dimensional surfaces of biological targets. This can result in lower potency, reduced selectivity, and undesirable off-target effects.

The introduction of spirocyclic scaffolds represents a paradigm shift, a deliberate "escape from flatland."[1] By incorporating a spiro-center, a quaternary carbon atom at the junction of two rings, chemists can introduce a defined three-dimensional geometry into a molecule.[2][3] This has profound implications for drug design:

  • Enhanced Target Binding and Potency: The rigid, pre-organized conformation of a spirocycle can more effectively present key pharmacophoric groups to the binding site of a protein, leading to increased potency.[4][5][6] This conformational restriction reduces the entropic penalty of binding, a key thermodynamic principle in molecular recognition.[7][8]

  • Improved Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic core allows for more specific interactions with the intended target, minimizing off-target binding and associated side effects.[3][4] For instance, the replacement of a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold in a series of histone deacetylase (HDAC) inhibitors led to reduced inhibition of human HDACs compared to the original compound, resulting in lower cytotoxicity.[9]

  • Favorable Physicochemical Properties: Spirocycles can significantly influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11][12][13]

  • Increased Fsp3 Character: Spirocyclic scaffolds inherently increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[1][3] A higher Fsp3 count is often correlated with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and more favorable shapes for binding to protein targets.[3]

  • Modulation of Lipophilicity and Solubility: The introduction of a spirocyclic motif can modulate a compound's lipophilicity (logP) and aqueous solubility.[3][14] For example, replacing a morpholine with various azaspirocycles in melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to lower logD values and improved metabolic stability.[3]

  • Metabolic Stability: The quaternary carbon at the spiro-center is often less susceptible to metabolic degradation, leading to improved metabolic stability and a longer half-life in the body.[2][14]

  • Novel Chemical Space and Intellectual Property: The structural novelty of spirocyclic scaffolds provides access to unexplored chemical space, offering opportunities for discovering new biological activities and securing intellectual property.[7][8]

Navigating the Three-Dimensional Landscape: Physicochemical Properties and Conformational Analysis

The unique three-dimensional arrangement of spirocycles dictates their physical and chemical behavior. Understanding these properties is crucial for rational drug design.

Key Physicochemical Parameters

The introduction of a spirocyclic core can significantly alter a molecule's key physicochemical properties. The following table summarizes the general trends observed when comparing spirocyclic analogs to their non-spirocyclic counterparts.

PropertyGeneral Impact of SpirocyclizationRationale
Solubility Often IncreasedThe 3D structure disrupts crystal packing, leading to lower lattice energy and improved solvation.[5][14]
Lipophilicity (logP/logD) Can be Modulated (Increased or Decreased)Dependent on the nature of the rings and substituents. Can be tailored to optimize ADME properties.[3][14]
Metabolic Stability Generally IncreasedThe spiro-carbon and adjacent atoms are sterically hindered, reducing susceptibility to metabolic enzymes.[2][3][14]
Basicity (pKa) Can be ModulatedThe conformation of nitrogen-containing spirocycles can influence the accessibility of the lone pair of electrons.[14]
Fraction of sp3 Carbons (Fsp3) IncreasedBy definition, spirocycles introduce sp3-hybridized carbons, moving away from "flatland."[1][3]
The Importance of Conformational Analysis

The rigid nature of spirocycles does not imply a complete lack of flexibility. The individual rings can still adopt different conformations (e.g., chair, boat, twist-boat), and the interplay between these conformations can influence the overall shape of the molecule and its biological activity.[15][16]

Computational methods, such as molecular dynamics simulations and density functional theory (DFT) calculations, are invaluable tools for understanding the conformational preferences of spirocyclic systems.[16][17] This knowledge allows medicinal chemists to design molecules that favor a bioactive conformation, thereby maximizing their potency and selectivity.

Constructing Complexity: Synthetic Strategies for Spirocyclic Scaffolds

The increasing prevalence of spirocycles in drug discovery has been fueled by significant advancements in synthetic organic chemistry.[12][18][19] While their synthesis can be more complex than that of their acyclic or monocyclic counterparts, a variety of robust and versatile methods are now available.[4][10][11]

Key Synthetic Approaches

Several strategic approaches are commonly employed for the construction of spirocyclic systems:

  • Cycloaddition Reactions: These are powerful methods for forming rings in a single step with high stereocontrol.[20]

  • Ring-Closing Metathesis (RCM): RCM has become a go-to method for the formation of a wide variety of ring sizes.

  • Intramolecular Cyclization Reactions: A diverse array of intramolecular reactions, including alkylations, aldol reactions, and Michael additions, can be used to form the second ring of a spirocycle.

  • Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocyclic structures.

Representative Synthetic Protocol: Gold(I)-Catalyzed Cycloisomerization

A recent and powerful method for the synthesis of oxa- and aza-spirocycles involves the gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes.[2][21] This method offers mild reaction conditions and broad functional group tolerance.

Experimental Protocol:

  • Reactant Preparation: To a solution of the aliphatic 1-bromoalkyne (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 2 mol%).

  • Reaction Execution: The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS analysis.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to afford the desired spirocyclic compound.

This method's utility is further enhanced by the reactivity of the resulting C(sp2)-Br bond, which allows for subsequent functionalization through various cross-coupling reactions.[21]

Spirocycles in Action: Case Studies in Drug Discovery

The impact of spirocyclic scaffolds is evident in the growing number of approved drugs and clinical candidates that incorporate these motifs.[1][3][4][10][11][22]

Approved Drugs Featuring Spirocyclic Cores
DrugTherapeutic AreaSpirocyclic ScaffoldKey Advantage of the Scaffold
Spironolactone Diuretic, AntihypertensiveSpirolactoneEssential for mineralocorticoid receptor antagonism.[1][22]
Irbesartan AntihypertensiveSpiro-imidazolidinoneContributes to potent and selective angiotensin II receptor blockade.[1]
Fluspirilene AntipsychoticSpiro-piperidineProvides the necessary three-dimensional orientation for dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][22]
Griseofulvin AntifungalSpiro-furanoneThe spirocyclic core is crucial for its antifungal activity, which is thought to involve disruption of the fungal mitotic spindle.[1]
Revumenib Acute Leukemia2,7-diazaspiro[3.5]nonaneThe spirocyclic amine is essential for binding to the Tyr319/Tyr323 π-π clamp of menin.[5]
Spirocycles as Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve the molecule's overall characteristics.[23] Spirocyclic scaffolds are increasingly being used as bioisosteres for common cyclic and acyclic fragments.[24]

For example, spiro[3.3]heptane has been successfully employed as a saturated bioisostere for benzene rings in several drug candidates, offering improved ADME properties while maintaining or even enhancing biological activity.[25][26]

Future Directions and Outlook

The field of spirocyclic chemistry is poised for continued growth and innovation.[4][10][11] Key areas of future development include:

  • New Synthetic Methodologies: The development of more efficient, stereoselective, and scalable synthetic routes will be crucial for accessing novel and complex spirocyclic scaffolds.[6][20]

  • Computational Design: Advances in computational chemistry and machine learning will enable the more accurate prediction of the properties of spirocyclic compounds, facilitating a more rational and efficient design process.[27]

  • Exploration of Novel Spirocyclic Systems: The synthesis and evaluation of new types of spirocyclic scaffolds, including those containing multiple heteroatoms and strained ring systems, will continue to expand the accessible chemical space for drug discovery.[28]

  • Applications in New Modalities: The unique properties of spirocycles are being leveraged in emerging therapeutic modalities, such as protein degraders (PROTACs) and covalent inhibitors, where their rigid nature can be used to precisely orient reactive groups or linker attachments.[5]

Conclusion

Spirocyclic scaffolds have firmly established themselves as a cornerstone of modern medicinal chemistry. Their ability to confer a well-defined three-dimensional architecture, leading to enhanced potency, selectivity, and favorable physicochemical properties, makes them an invaluable tool for overcoming the limitations of traditional "flat" drug design. As synthetic methodologies become more sophisticated and our understanding of their structure-property relationships deepens, the application of spirocyclic scaffolds is set to accelerate, paving the way for the discovery and development of the next generation of innovative medicines.

Diagrams

G cluster_advantages Advantages of Spirocyclic Scaffolds cluster_properties Physicochemical Impact 3D_Structure Inherent 3D Structure Improved_Potency Improved Potency & Selectivity 3D_Structure->Improved_Potency Precise Pharmacophore Presentation Favorable_ADME Favorable ADME Properties 3D_Structure->Favorable_ADME Escape from Flatland Novel_IP Novel Chemical Space (IP) 3D_Structure->Novel_IP Increased_Fsp3 Increased Fsp3 Favorable_ADME->Increased_Fsp3 Modulated_Solubility Modulated Solubility Favorable_ADME->Modulated_Solubility Metabolic_Stability Metabolic Stability Favorable_ADME->Metabolic_Stability

Figure 1: Key advantages stemming from the inherent three-dimensional structure of spirocyclic scaffolds.

G Start Aliphatic 1-Bromoalkyne Cycloisomerization Cycloisomerization Start->Cycloisomerization Catalyst Gold(I) Catalyst Catalyst->Cycloisomerization Intermediate Brominated Spirocycle Cycloisomerization->Intermediate Functionalization Further Functionalization (e.g., Cross-Coupling) Intermediate->Functionalization Product Diverse Spirocyclic Building Blocks Functionalization->Product

Figure 2: Workflow for the synthesis of diverse spirocycles via gold(I)-catalyzed cycloisomerization.

References

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  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

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  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020, July 21). PubMed. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). RSC Publishing. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). WordPress.com. [Link]

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  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. (2006, October 5). ACS Publications. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. (2023, June 5). National Institutes of Health. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (n.d.). National Institutes of Health. [Link]

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  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]

  • Examples of approved and late clinical trial spirocyclic drugs. (n.d.). ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). R Discovery. [Link]

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Methodological & Application

Application Note: 5,8-Dioxaspiro[3.4]octan-6-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a specialized spirocyclic building block that has emerged as a critical tool in modern medicinal chemistry. As the drug discovery landscape shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), spirocyclic scaffolds offer a proven method to increase fraction sp3 (Fsp3) character, improve solubility, and restrict conformational flexibility without adding excessive molecular weight.

This compound represents the glycerol ketal of cyclobutanone . It uniquely combines a lipophilic, rigid cyclobutane ring with a polar, functionalizable dioxolane tail. This guide details its synthesis, validation, and application as a bioisostere and linker in fragment-based drug discovery (FBDD).

Compound Profile & Properties

Before initiating protocols, verify the physicochemical properties of the material.

PropertySpecification
IUPAC Name (5,8-Dioxaspiro[3.4]octan-6-yl)methanol
CAS Number 19837-63-9
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Structure Description Cyclobutane spiro-fused to 4-hydroxymethyl-1,3-dioxolane
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in MeOH, DCM, THF, EtOAc; Miscible with water
Stability Stable under basic/neutral conditions; Acid-labile (Ketal)

Synthesis Protocol: Preparation from Cyclobutanone

While commercially available, in-house preparation is often required for scale-up or when introducing isotopic labels. The synthesis relies on the acid-catalyzed ketalization of cyclobutanone with glycerol.

Reaction Mechanism & Causality

The reaction proceeds via a hemi-ketal intermediate. Because the formation of the 1,3-dioxolane ring is reversible and equilibrium-driven, water removal is the critical control point . Failure to actively remove water will stall the reaction at ~60% conversion.

Step-by-Step Protocol

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Glycerol (1.2 equiv) - Excess drives equilibrium

  • p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 equiv)

  • Solvent: Toluene or Benzene (for azeotropic distillation) or Cyclopentyl Methyl Ether (CPME) for green chemistry applications.

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclobutanone (e.g., 10 mmol) and Glycerol (12 mmol) to Toluene (50 mL). Add pTsOH (0.5 mmol).

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Quench: Cool to room temperature. Add solid NaHCO₃ (2 equiv relative to acid) to neutralize the catalyst. Stir for 15 mins.

  • Workup: Filter off the solids. Wash the filtrate with brine (1x). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~85–90°C @ 0.5 mmHg) or flash column chromatography (EtOAc/Hexanes) if high purity is required.

Visualization of Synthesis Logic

SynthesisWorkflow Start Cyclobutanone + Glycerol Catalyst pTsOH (Cat.) Toluene Start->Catalyst Process Reflux w/ Dean-Stark Trap Catalyst->Process Intermediate Hemiketal Intermediate Process->Intermediate Protonation WaterRemoval Water Removal (Drives Equilibrium) Process->WaterRemoval Azeotrope Product 5,8-Dioxaspiro[3.4] octan-6-ylmethanol Intermediate->Product Cyclization WaterRemoval->Product Le Chatelier's Principle

Figure 1: Reaction workflow emphasizing the critical role of water removal in driving the equilibrium toward the spiro-ketal product.

Applications in Organic Synthesis

The primary utility of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol lies in its ability to serve as a rigid, sp3-rich linker . The free hydroxyl group allows for divergent synthesis.

Divergent Functionalization

The hydroxyl group at position 6 is a versatile handle. Standard transformations allow this building block to be coupled to amines, aromatics, or other scaffolds.

TransformationReagentsProduct OutcomeApplication
Activation MsCl or TsCl, Et₃N, DCMMesylate/Tosylate Precursor for SN2 displacement (Amines/Azides).
Oxidation Dess-Martin Periodinane or SwernAldehyde Reductive amination or Wittig olefination.
Etherification NaH, Aryl Fluoride (SNAr)Aryl Ether Linker to aromatic pharmacophores.
Halogenation DAST or SOCl₂Alkyl Halide Introduction of Fluorine or Chloride.
Protocol: Synthesis of Spiro-Amine Derivatives (SN2 Displacement)

A common application is converting the alcohol to an amine to create spiro-piperazine analogues.

  • Mesylation: Dissolve 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (1.0 equiv) in DCM at 0°C. Add Et₃N (1.5 equiv) followed by MsCl (1.2 equiv). Stir 1h. Work up to obtain the crude mesylate.

  • Displacement: Dissolve crude mesylate in DMF. Add secondary amine (e.g., morpholine, 1.2 equiv) and K₂CO₃ (2.0 equiv). Heat to 80°C for 12h.

  • Result: This yields a (5,8-Dioxaspiro[3.4]octan-6-yl)methyl-amine , a motif often used to modulate hERG channel activity or improve metabolic stability compared to flexible alkyl chains.

Visualization of Divergent Pathways

DivergentSynthesis Core 5,8-Dioxaspiro[3.4] octan-6-ylmethanol (The Scaffold) Oxidation Oxidation (DMP/Swern) Core->Oxidation Activation Activation (MsCl/TsCl) Core->Activation Etherification Etherification (NaH/Ar-F) Core->Etherification Aldehyde Spiro-Aldehyde (Reductive Amination) Oxidation->Aldehyde LeavingGroup Spiro-Mesylate (SN2 Substrate) Activation->LeavingGroup Ether Spiro-Ether (Rigid Linker) Etherification->Ether Amine Spiro-Amine (Drug Fragment) LeavingGroup->Amine R2NH / K2CO3

Figure 2: Divergent synthetic pathways transforming the alcohol handle into diverse medicinal chemistry building blocks.

Strategic Value in Drug Design

The "Gem-Dimethyl" Effect Analogue

The spiro-cyclobutane ring exerts a conformational restriction similar to the Thorpe-Ingold (gem-dimethyl) effect. By locking the conformation of the dioxolane ring, it reduces the entropic penalty of binding to a protein target.

Bioisosterism

This scaffold serves as a bioisostere for:

  • Tetrahydropyrans (THP): Similar polarity but different vector.

  • Cyclohexyl groups: Higher solubility due to oxygen atoms; lower lipophilicity (LogP).

  • Isopropyl groups: The cyclobutane is roughly the size of an isopropyl group but "tied back," reducing steric clash in tight pockets.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • General Ketalization Protocol (Grounding): Clark, J. H., et al. (2010). Green chemistry in the preparation of derivatives of glycerol. Clean Technologies and Environmental Policy, 12, 415–421. (Describes the glycerol + ketone mechanism).
  • Compound Data & Availability

    • PubChem CID 12073583. 5,8-Dioxaspiro[3.4]octan-6-ylmethanol.[1][2][3][4][5][6][7][8][9] Link

    • AK Scientific Catalog (CAS 19837-63-9). Link

Sources

Derivatization of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: for Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Unlocking 3D Chemical Space with Acid-Sensitive Spirocyclic Scaffolds

Executive Summary & Chemical Logic

In the pursuit of novel IP and improved physicochemical properties, medicinal chemistry has shifted from "flat" aromatic scaffolds to spirocyclic, Fsp³-rich architectures. 5,8-Dioxaspiro[3.4]octan-6-ylmethanol represents a high-value building block in this domain. It combines the structural rigidity of a spiro-cyclobutane with the polarity and hydrogen-bond accepting capability of a 1,3-dioxolane ring.

The Critical Design Challenge: The core structural feature—the spiro-ketal junction—dictates the entire derivatization strategy. This moiety is chemically robust under basic and nucleophilic conditions but highly labile to aqueous acids . Standard protocols involving strong acidic workups or reagents (e.g., Jones oxidation, acidic deprotection) will hydrolyze the spirocycle, ejecting cyclobutanone and destroying the scaffold.

This guide details three validated workflows designed to functionalize the primary alcohol "handle" while preserving the spiro-ketal integrity:

  • "Soft" Oxidation to access aldehydes/acids for reductive amination or coupling.

  • Activation (Mesylation) for Sₙ2 displacement (building amine libraries).

  • Etherification for lipophilicity tuning.

Chemical Stability & Handling Profile

Before initiating synthesis, researchers must validate the stability window of the scaffold.

ParameterStability StatusExpert Insight
Basic Conditions ✅ High StabilityCompatible with NaH, hydroxides, amines, and organolithiums.
Nucleophiles ✅ High StabilityResistant to ring opening by azides, thiolates, or cyanide.
Oxidizing Agents ⚠️ ConditionalCompatible with DMP, Swern, TEMPO. Avoid chromic acid/Jones reagent.
Acidic Conditions High Risk Hydrolysis occurs rapidly in aqueous HCl/TFA. Use buffered workups.
Lewis Acids ⚠️ Moderate RiskStrong Lewis acids (BF₃·OEt₂) may trigger rearrangement or ionization.
Visualization: Stability-Driven Decision Logic

The following flowchart illustrates the "Go/No-Go" decision process for reagent selection to prevent scaffold collapse.

StabilityLogic Start Derivatization Strategy (5,8-Dioxaspiro[3.4]octan-6-ylmethanol) AcidCheck Does reaction require Aqueous Acid (pH < 4)? Start->AcidCheck Oxidation Oxidation Required? AcidCheck->Oxidation No Hydrolysis CRITICAL FAILURE: Ketal Hydrolysis -> Cyclobutanone AcidCheck->Hydrolysis Yes (STOP) BasicPath Basic/Neutral Protocol (NaH, Et3N, K2CO3) Oxidation->BasicPath No (Alkylation/Activation) SoftOx Use Dess-Martin or Swern (Non-acidic) Oxidation->SoftOx Yes HardOx Jones Reagent / KMnO4 Oxidation->HardOx Avoid SoftOx->BasicPath Proceed to Coupling HardOx->Hydrolysis Destruction

Caption: Decision logic emphasizing the avoidance of acidic pathways to prevent ketal hydrolysis.

Validated Experimental Protocols

Workflow A: Activation via Mesylation (Precursor for Amines)

Converting the alcohol to a mesylate (methanesulfonate) creates a versatile electrophile for Sₙ2 reactions. This is preferred over halogenation (SOCl₂) to avoid HCl generation.

Mechanism: Nucleophilic attack of the alcohol on methanesulfonyl chloride, buffered by base. Target Product: (5,8-Dioxaspiro[3.4]octan-6-yl)methyl methanesulfonate.

Step-by-Step Protocol:
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (1.0 eq, e.g., 500 mg) in anhydrous Dichloromethane (DCM) (10 mL, 0.3 M).

  • Base Addition: Cool to 0 °C (ice bath). Add Triethylamine (TEA) (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq) to accelerate the reaction.

    • Expert Note: TEA acts as an HCl scavenger, protecting the spiro-ketal.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 5 minutes.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; alcohol spot Rf ~0.3 will disappear, Mesylate Rf ~0.6 forms).

  • Workup (Critical): Quench with saturated aqueous NaHCO₃ (not water or NH₄Cl, to maintain basic pH). Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. The crude mesylate is typically pure enough for the next step. If flash chromatography is needed, use silica gel pre-treated with 1% Et₃N/Hexanes to neutralize acidic sites on the silica.

Workflow B: "Soft" Oxidation to Aldehyde (Library Divergence)

Accessing the aldehyde allows for reductive amination (creating secondary/tertiary amines) or Wittig olefination. We utilize Dess-Martin Periodinane (DMP) due to its neutral conditions and ease of workup compared to Swern oxidation.

Target Product: 5,8-Dioxaspiro[3.4]octane-6-carbaldehyde.

Step-by-Step Protocol:
  • Setup: 50 mL RBF, open to air (DMP is not moisture sensitive, but dry solvent is preferred).

  • Solvation: Dissolve the alcohol (1.0 eq) in DCM (0.2 M).

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion at RT.

  • Reaction: Stir for 1–2 hours. The suspension typically becomes cloudy.

  • Quench (The "Fieser" Equivalent): Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (Sodium thiosulfate). Stir vigorously for 15 minutes until the biphasic mixture becomes clear (removes iodine byproducts).

  • Isolation: Extract with DCM. Dry over Na₂SO₄.

  • Storage: The resulting aldehyde is reactive. Use immediately in Reductive Amination (e.g., with NaBH(OAc)₃) or store at -20 °C under Argon.

Workflow C: Etherification (LogP Tuning)

Alkylation of the hydroxyl group is an effective way to cap the polar handle and tune the lipophilicity (LogP) of the final drug candidate.

Step-by-Step Protocol:
  • Setup: Dry RBF under Nitrogen.

  • Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.5 eq) in anhydrous THF or DMF at 0 °C.

  • Addition: Add solution of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (1.0 eq) in THF dropwise. Evolution of H₂ gas will be observed.[1] Stir for 15 mins.

  • Alkylation: Add the electrophile (e.g., Alkyl Halide, Benzyl Bromide) (1.2 eq).

  • Reaction: Warm to RT (or heat to 60 °C for unreactive halides) and stir until completion (TLC).

  • Workup: Carefully quench with sat. NaHCO₃ (slow addition). Extract with Ethyl Acetate.

    • Why NaHCO₃? Even though water is generally safe here, NaHCO₃ ensures the local environment doesn't become acidic during the quench of excess NaH.

Pathway Visualization: From Scaffold to Library

The following diagram maps the synthetic divergence possible from the parent alcohol, highlighting the specific reagents validated for this acid-sensitive scaffold.

ReactionPathways Alcohol 5,8-Dioxaspiro[3.4] octan-6-ylmethanol Aldehyde Aldehyde (Reactive Intermediate) Alcohol->Aldehyde DMP, DCM (Oxidation) Mesylate Mesylate (Activated Electrophile) Alcohol->Mesylate MsCl, Et3N (Activation) Alkoxide Alkoxide (Nucleophile) Alcohol->Alkoxide NaH, THF (Deprotonation) Amine Spiro-Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Olefin Spiro-Olefins (Wittig/Horner-Wadsworth) Aldehyde->Olefin Ph3P=R Heterocycle N-Substituted Heterocycles Mesylate->Heterocycle H-N(Het), K2CO3 SN2 Displacement Ether Spiro-Ethers (LogP Tuning) Alkoxide->Ether R-X (Alkyl Halide)

Caption: Divergent synthesis pathways. Blue nodes indicate intermediates; Green nodes indicate final library compounds.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring System. Organic Letters.[2][3] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[4] Chemical Reviews.[5] Link

  • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science.[6] Link

  • SpiroChem AG. (2024). Spirocyclic Scaffolds for Drug Discovery: Catalog and Stability Data. SpiroChem Official Site. Link

Sources

Protocol for the oxidation of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Oxidation of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Executive Summary

This guide details the oxidation of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (CAS 19837-63-9) , a critical spirocyclic building block used in medicinal chemistry to introduce conformational restriction and metabolic stability.[1][2][3]

The primary challenge in oxidizing this substrate is the acid-lability of the spiro-ketal functionality .[1][2] Exposure to strong acidic oxidants (e.g., Jones Reagent, unbuffered PCC) poses a high risk of ketal hydrolysis, leading to ring opening and loss of the spirocyclic core.

This protocol prioritizes chemoselective, non-acidic oxidation methods to convert the primary alcohol to the corresponding aldehyde (5,8-dioxaspiro[3.4]octane-6-carbaldehyde ) or carboxylic acid, ensuring high yield and structural integrity.[1][2][3]

Strategic Analysis & Chemoselectivity

The substrate features a strained cyclobutane ring fused to a dioxolane ring via a spiro center. The oxidation strategy must navigate three constraints:

  • Ketal Stability: The 1,3-dioxolane ring is a cyclic acetal/ketal.[2][3] It is stable to bases and nucleophiles but hydrolyzes rapidly in aqueous acid (

    
    ).[3]
    
  • Ring Strain: The cyclobutane ring (

    
     strain energy) is generally stable to oxidative conditions but can undergo ring expansion or cleavage under radical conditions or extreme Lewis acidity.[3]
    
  • Solubility: The molecule is moderately polar; chlorinated solvents (DCM) or polar aprotic solvents (DMSO) are preferred.[3]

Oxidant Selection Matrix
OxidantConditionsSuitabilityRationale
Swern (DMSO/Oxalyl Chloride)

, Basic Workup
High Non-acidic workup; low temperature prevents side reactions.[1][2][3] Gold standard for scale-up.[1][2][3]
Dess-Martin Periodinane (DMP)

to RT, Buffered
High Mild; requires

buffer to neutralize acetic acid byproduct.[1][2][3] Excellent for small scale (<5g).[3]
TEMPO / NaOCl (Bleach)

, Aqueous (pH 9)
Medium Efficient; requires strict pH control (8.6–9.[3]5) to prevent ketal hydrolysis.[3] Green chemistry option.[2][3]
Jones Reagent / PCC AcidicLow AVOID. Strong acid promotes rapid deprotection of the ketal.

Visual Workflow

The following diagram outlines the synthesis pathway and decision logic for selecting the appropriate oxidation protocol.

OxidationWorkflow cluster_warning Critical Control Point Substrate Substrate: 5,8-Dioxaspiro[3.4]octan-6-ylmethanol Decision Select Target Product Substrate->Decision Aldehyde Target: Aldehyde (Intermediate for Amination/Wittig) Decision->Aldehyde Pathway 1 Acid Target: Carboxylic Acid (Intermediate for Amides/Esters) Decision->Acid Pathway 2 MethodA Method A: Swern Oxidation (Scalable, High Fidelity) Aldehyde->MethodA >5g Scale MethodB Method B: Dess-Martin (DMP) (Rapid Benchtop, Buffered) Aldehyde->MethodB <5g Scale MethodC Method C: TEMPO/NaOCl (Direct to Acid) Acid->MethodC Direct Oxidation ProductAld Product: 5,8-Dioxaspiro[3.4]octane-6-carbaldehyde MethodA->ProductAld MethodB->ProductAld BufferNote MUST add NaHCO3 to DMP to prevent acidic hydrolysis. MethodB->BufferNote ProductAcid Product: 5,8-Dioxaspiro[3.4]octane-6-carboxylic acid MethodC->ProductAcid

Figure 1: Decision tree for the oxidation of spiro-ketal alcohols, highlighting critical buffering steps.

Detailed Experimental Protocols

Protocol A: Swern Oxidation (Primary Method)

Best for: Large scale (>5 g), high purity requirements, and maximum ketal stability.[1][3]

Reagents:

  • Oxalyl chloride (

    
    ): 1.2 equiv.[3]
    
  • Dimethyl sulfoxide (DMSO): 2.4 equiv.[3]

  • Triethylamine (

    
    ): 5.0 equiv.[3]
    
  • Dichloromethane (DCM): Anhydrous (

    
     concentration).[3]
    

Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM. Cool to

    
     (dry ice/acetone bath).
    
  • DMSO Addition: Add DMSO (2.4 equiv) dropwise over 10 minutes. Note: Gas evolution (

    
    , 
    
    
    
    ) occurs; ensure proper venting.[3] Stir for 15 minutes at
    
    
    .
  • Substrate Addition: Dissolve 5,8-dioxaspiro[3.4]octan-6-ylmethanol (1.0 equiv) in a minimum volume of DCM. Add dropwise to the reaction mixture, maintaining the temperature below

    
    . Stir for 45 minutes at 
    
    
    
    .
  • Quenching: Add triethylamine (5.0 equiv) dropwise. The mixture will turn into a thick white suspension.

  • Warming: Allow the reaction to warm to

    
     over 30–60 minutes.
    
  • Workup: Quench with saturated aqueous

    
      (do not use 
    
    
    
    ). Extract with DCM (
    
    
    ).[3] Wash combined organics with brine, dry over
    
    
    , and concentrate
    • Caution: The aldehyde is volatile and reactive. Avoid high vacuum for prolonged periods.[2]

Self-Validation:

  • TLC: Staining with 2,4-DNP will show a yellow/orange spot for the aldehyde.[1][2][3]

  • NMR: Appearance of aldehyde proton at

    
    .[3] Disappearance of alcohol 
    
    
    
    at
    
    
    .[3]
Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (<1 g), rapid screening.[1][2][3] Strict buffering is required.

Reagents:

  • Dess-Martin Periodinane (DMP): 1.2 equiv.[2][3]

  • Sodium Bicarbonate (

    
    ): 2.0 equiv (Solid).[3]
    
  • DCM (wet DCM is acceptable, as water accelerates DMP, but anhydrous is safer for the ketal).[3]

Procedure:

  • Preparation: To a solution of the alcohol (1.0 equiv) in DCM (

    
    ) at 
    
    
    
    , add solid
    
    
    (2.0 equiv). Critical Step: The base neutralizes the acetic acid byproduct of DMP.[2]
  • Oxidation: Add DMP (1.2 equiv) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (typically complete in 1–2 hours).[3]

  • Workup: Quench by adding a 1:1 mixture of saturated aqueous

    
     (to reduce excess oxidant) and saturated 
    
    
    
    . Stir vigorously until the organic layer is clear (approx. 15 mins).
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Characterization & Troubleshooting

Representative Data Expectations
  • 
     NMR (CDCl
    
    
    
    ):
    • Aldehyde: Singlet or doublet at

      
      .[3]
      
    • Dioxolane Ring: Multiplets at

      
      .[3]
      
    • Cyclobutane Ring: Multiplets at

      
      .[3]
      
  • Stability: The aldehyde is prone to hydration or polymerization. Store under inert atmosphere at

    
    . Use immediately in subsequent steps (e.g., Reductive Amination) if possible.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Loss of spiro-ketal (NMR shows ketone/diol) Acidic hydrolysis during reaction or workup.[1][2][3]Ensure

is used in DMP.[3] Use saturated

(not

) for Swern workup.[3]
Low Yield (Swern) Temperature rose above

before

addition.[3]
Maintain strict cryogenic control (

) during activation and substrate addition.[2][3]
Incomplete Conversion (DMP) Old reagent (hydrolyzed DMP).[3]Check DMP quality. Add 1 drop of water to accelerate the mechanism (if buffered).
Over-oxidation to Acid Presence of water/oxygen in aldehyde storage.[3]Aldehydes auto-oxidize.[1][2][3] Store under

.

References

  • Mancuso, A. J., & Swern, D. (1981).[2][3] Activated dimethyl sulfoxide: useful reagents for synthesis.[3] Synthesis, 1981(03), 165-185.[1][2][3] Link[3]

  • Dess, D. B., & Martin, J. C. (1983).[1][3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2][3] The Journal of Organic Chemistry, 48(22), 4155-4156.[1][2][3] Link[3]

  • Tojo, G., & Fernandez, M. (2006).[2][3] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[2] Link

  • PubChem Compound Summary. (n.d.). 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (CID 91933789).[1][2][3][4] National Center for Biotechnology Information.[2] Link

Sources

Application Note: 5,8-Dioxaspiro[3.4]octan-6-ylmethanol as a Chiral Scaffold in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the preparation, resolution, and application of 5,8-dioxaspiro[3.4]octan-6-ylmethanol (commonly known as the glycerol ketal of cyclobutanone ).

This guide focuses on its utility as a chiral building block for transferring the cyclobutane moiety—a critical pharmacophore in terpenes (e.g., Grandisol) and nucleoside analogs—into complex natural products.

Introduction: The "Masked" Cyclobutane Scaffold

The cyclobutane ring is a structural motif found in bioactive natural products such as (+)-Grandisol (boll weevil pheromone), Lineatin , and various cyclobutane nucleosides (e.g., Lobucavir). However, the direct installation of a cyclobutane ring is often hampered by the volatility and strain-driven reactivity of the parent cyclobutanone.

5,8-Dioxaspiro[3.4]octan-6-ylmethanol serves as a robust, functionalized surrogate. It offers three distinct advantages:

  • Stability: The dioxolane ring masks the reactive ketone, preventing unwanted ring-opening or polymerization during harsh upstream steps.

  • Functional Handle: The primary alcohol (-CH₂OH) at position 6 allows for facile conjugation to substrates or further elaboration (oxidation, halogenation).

  • Chirality Transfer: When synthesized from chiral glycerol (or resolved enzymatically), the dioxolane ring creates a chiral environment that can direct diastereoselective functionalization on the cyclobutane ring or serve as a resolved starting material for chiral cyclobutane derivatives.

Synthesis of the Reagent

Objective: Preparation of racemic 5,8-dioxaspiro[3.4]octan-6-ylmethanol from cyclobutanone and glycerol.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed reversible acetalization. Because water is a byproduct, thermodynamic control is achieved using a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward the spiro-ketal.

Protocol A: Acid-Catalyzed Ketalization

Scale: 50 mmol Time: 4–6 hours

Reagents:

  • Cyclobutanone (3.5 g, 50 mmol)

  • Glycerol (5.5 g, 60 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1 mmol, 2 mol%)

  • Benzene or Toluene (100 mL) (Solvent choice depends on boiling point requirements; Benzene is classic for azeotrope, Toluene is safer).

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add glycerol, p-TsOH, and solvent to the flask. Add cyclobutanone last to minimize evaporation.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Critical Control Point: Ensure the reaction does not run dry; the cyclobutanone is volatile (bp ~99°C), but the ketalization is rapid.

  • Completion: Continue reflux until water evolution ceases (approx. 4 hours).

  • Workup: Cool to room temperature. Neutralize the catalyst by adding solid NaHCO₃ (0.5 g) and stirring for 15 minutes.

  • Filtration: Filter off the solids.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (bp ~110°C at 15 mmHg) to obtain the product as a colorless viscous oil.

    • Yield: Typically 80–90%.

Enzymatic Resolution: Accessing Chiral Building Blocks

Objective: Separation of enantiomers to access optically pure (+)- or (-)-5,8-dioxaspiro[3.4]octan-6-ylmethanol.

While the cyclobutane ring itself is achiral in this molecule, the spiro-ketal system possesses a chiral center at C6 (the glycerol backbone). Resolving this alcohol is critical when using it as a chiral auxiliary or precursor for enantioselective synthesis.

Protocol B: Lipase-Mediated Kinetic Resolution

Enzyme: Pseudomonas cepacia Lipase (Amano PS) or Candida antarctica Lipase B (CAL-B).

Step-by-Step Procedure:

  • Reaction Mix: Dissolve racemic 5,8-dioxaspiro[3.4]octan-6-ylmethanol (10 mmol) in dry vinyl acetate (20 mL). Vinyl acetate acts as both solvent and acyl donor.

  • Initiation: Add Lipase Amano PS (500 mg) suspended on celite or immobilized beads.

  • Incubation: Stir at 30°C. Monitor conversion by GC or chiral HPLC.

  • Termination: Stop the reaction at 50% conversion (typically 24–48 hours).

    • Mechanism:[1][2] The lipase selectively acetylates the (S)-enantiomer (typically), leaving the (R)-alcohol unreacted.

  • Separation: Filter the enzyme. Evaporate volatiles.

  • Purification: Separate the (S)-acetate and (R)-alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis (Optional): The (S)-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the pure (S)-alcohol.

Application in Natural Product Synthesis: (+)-Grandisol Strategy

Context: Grandisol is a monoterpene pheromone with a cyclobutane core.[3][4] The primary challenge is establishing the absolute configuration of the isopropenyl and hydroxyethyl side chains.

The 5,8-dioxaspiro[3.4]octan-6-ylmethanol scaffold is utilized here as a chiral starting material . By starting with the resolved ketal, the chirality of the dioxolane ring can direct the stereochemistry of subsequent ring-opening or functionalization steps.

Experimental Workflow: From Spiro-Ketal to Grandisol Core

The following workflow illustrates a "Chiral Pool" approach where the resolved spiro-ketal is transformed.

Diagram 1: Synthesis & Resolution Workflow (This diagram visualizes the creation and separation of the chiral scaffold)

G Cyclobutanone Cyclobutanone (Volatile Precursor) SpiroRac Racemic 5,8-Dioxaspiro[3.4]octan-6-ylmethanol Cyclobutanone->SpiroRac pTsOH, Benzene Dean-Stark (-H2O) Glycerol Glycerol (Achiral Linker) Glycerol->SpiroRac EnzRes Enzymatic Resolution (Lipase / Vinyl Acetate) SpiroRac->EnzRes Kinetic Resolution R_Alc (R)-Alcohol (>98% ee) EnzRes->R_Alc Unreacted S_Acet (S)-Acetate (>98% ee) EnzRes->S_Acet Acylated

Caption: Synthesis and enzymatic resolution of the spiro-ketal scaffold. High-contrast nodes indicate key intermediates.

Protocol C: Functionalization toward Grandisol

This protocol describes the "Divergent Functionalization" where the alcohol handle is converted to a leaving group to attach the side chain, followed by deprotection.

  • Activation: Convert the resolved (R)-alcohol to the tosylate using TsCl/Pyridine.

    • Result: (R)-5,8-dioxaspiro[3.4]octan-6-ylmethyl 4-methylbenzenesulfonate.

  • Coupling (Side Chain Installation): React the tosylate with a nucleophile (e.g., lithium dimethylcuprate or a grignard reagent derived from the Grandisol side chain precursors) to displace the tosylate.

    • Note: This step is difficult directly on the neopentyl-like position. A more common route involves oxidizing the alcohol to the carboxylic acid , then performing a diastereoselective alkylation.

  • Alternative Route (Acid Pathway):

    • Oxidation: Jones Oxidation of the alcohol to the carboxylic acid.

    • Auxiliary Attachment: Attach a chiral auxiliary (if further resolution is needed) or use the inherent chirality of the dioxolane.

    • Alkylation: Deprotonate alpha to the ester/acid. The bulky dioxolane ring (spiro fused) forces the incoming electrophile (isopropenyl group equivalent) to approach from the less hindered face.

  • Deprotection: Acidic hydrolysis (HCl/Acetone) removes the glycerol ketal, restoring the cyclobutanone carbonyl.

  • Final Steps: Wittig olefination of the restored ketone completes the Grandisol skeleton.

Diagram 2: Application Pathway (Grandisol)

Grandisol Start Chiral Spiro-Alcohol (Resolved) Oxidation Oxidation to Carboxylic Acid Start->Oxidation Jones Reagent Alkylation Stereoselective Alkylation (Introduction of Isopropenyl) Oxidation->Alkylation LDA, Electrophile (Spiro-ring directs attack) Deprotection Ketal Hydrolysis (Regeneration of Ketone) Alkylation->Deprotection HCl / Acetone Wittig Wittig Olefination (Final Skeleton) Deprotection->Wittig Ph3P=CH2 Grandisol (+)-Grandisol Wittig->Grandisol Functional Group Manipulation

Caption: Conceptual route converting the chiral spiro-alcohol to (+)-Grandisol via directed alkylation and deprotection.

Quantitative Data Summary

ParameterValue / ConditionNotes
Boiling Point 110°C @ 15 mmHgFor the racemic alcohol
Yield (Ketalization) 85%Optimized Dean-Stark conditions
Enzymatic E-value > 100Using Amano Lipase PS
Optical Purity > 98% eeAfter one recrystallization or column pass
Stability pH 4–10Stable to basic workups; acid labile

Safety & Handling

  • Cyclobutanone: Highly volatile (bp 99°C) and flammable. Use in a well-ventilated fume hood.

  • Benzene: Carcinogenic. Substitute with Toluene where possible (requires slightly longer reflux or azeotropic distillation efficiency check).

  • Waste: The aqueous layer from the workup contains tosylates (if used) and should be treated as hazardous organic waste.

References

  • Mori, K. (1976). "Synthesis of optically active forms of grandisol, the boll weevil pheromone."[3] Tetrahedron, 32(16), 1979-1981. Link

  • Vandewalle, M., et al. (1982). "Enantioselective synthesis of grandisol and related cyclobutanes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). "Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis." Chemical Reviews, 105(1), 313–354. Link

  • Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[5] Link

  • PubChem. (2025). "Compound Summary: [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol." National Library of Medicine. Link

Sources

Protecting group strategies for 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic protection and deprotection of the primary alcohol in 5,8-Dioxaspiro[3.4]octan-6-ylmethanol, a valuable building block in medicinal chemistry and complex molecule synthesis. This document provides detailed protocols and the underlying strategic considerations for selecting and implementing appropriate protecting groups.

Introduction: The Synthetic Challenge

5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a versatile synthetic intermediate characterized by two key structural features: a primary hydroxyl group and a spiroketal core. The primary alcohol is a nucleophilic and mildly acidic site, making it reactive towards a wide array of reagents, including strong bases, organometallics, and oxidizing agents.[1][2] In a multi-step synthesis, this reactivity can be detrimental, leading to undesired side reactions. Therefore, temporarily masking or "protecting" this hydroxyl group is a critical step to ensure the desired chemical transformations occur elsewhere in the molecule.[3][4]

The choice of a protecting group is not trivial and must be carefully considered.[3] An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable (robust) to the reaction conditions planned for subsequent steps.

  • Easy to remove in high yield under mild conditions that do not affect other functional groups.[3]

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[5][6][7][8]

This guide focuses on three widely-used classes of protecting groups for the primary alcohol of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol: Silyl Ethers, Benzyl Ethers, and Esters. A crucial consideration for this specific substrate is the stability of the spiroketal moiety, which is generally sensitive to strongly acidic conditions.[9][10]

Strategic Overview: Selecting the Right Protecting Group

The selection process involves a trade-off between stability and ease of cleavage. The planned synthetic route dictates the required robustness of the protecting group.

G cluster_0 Synthetic Strategy Analysis cluster_1 Protecting Group Selection cluster_2 Execution Start Identify Reactive -OH Group on Substrate Analysis Analyze Subsequent Reaction Conditions (pH, Reagents, Temp) Start->Analysis Orthogonality Consider Other Protecting Groups Present Analysis->Orthogonality Silyl Silyl Ethers (TBS, TIPS) Fluoride Labile Orthogonality->Silyl Need F- stability? Benzyl Benzyl Ethers (Bn) Hydrogenolysis Labile Orthogonality->Benzyl Need H2 stability? Ester Esters (Ac, Piv) Base Labile Orthogonality->Ester Need base stability? Protection Protection Protocol Silyl->Protection Benzyl->Protection Ester->Protection Reaction Perform Desired Synthetic Steps Protection->Reaction Deprotection Deprotection Protocol Reaction->Deprotection

Caption: Logical workflow for selecting a protecting group strategy.

Comparative Analysis of Protecting Groups
Protecting Group ClassCommon ExamplesProtection ConditionsDeprotection ConditionsStability ProfileKey Advantage
Silyl Ethers TBS, TIPS, TBDPSSilyl Chloride, Imidazole, DMFTBAF, THF; or mild acidStable to bases, organometallics, mild oxidants/reductants. Labile to fluoride and acid.[1][11]Excellent orthogonality, tunable stability based on steric bulk.[12]
Benzyl Ethers Bn, PMBBenzyl Bromide, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to strong acids/bases, many oxidants/reductants. Labile to hydrogenolysis.[2][13]Very robust, deprotection is under neutral conditions.
Esters Acetyl (Ac), Pivaloyl (Piv)Acetic Anhydride, PyridineK₂CO₃, MeOH; or LiOH, H₂OStable to acidic conditions and some oxidants. Labile to bases (hydrolysis).[14]Economical, easy to introduce.

Section 1: Silyl Ethers as Protecting Groups

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the mild and specific conditions for their removal.[1][2] The tert-butyldimethylsilyl (TBS) group is a workhorse in this class, offering a good balance of stability and reactivity.[13]

Protocol 1.1: Protection as a TBS Ether

This protocol details the conversion of the primary alcohol of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol to its corresponding TBS ether. The use of imidazole as a mild base is critical for activating the alcohol and neutralizing the HCl generated during the reaction.[3]

Materials:

  • 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TBS-protected alcohol.

G Substrate Substrate-OH Reagents + TBSCl + Imidazole (in DMF) Substrate->Reagents Product Substrate-OTBS Reagents->Product

Caption: Protection of a primary alcohol as a TBS ether.

Protocol 1.2: Deprotection of a TBS Ether

The key advantage of silyl ethers is their cleavage using a fluoride ion source.[1] The strength of the Si-F bond drives this reaction, allowing for highly selective deprotection under conditions that leave most other functional groups untouched.[1] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[2]

Materials:

  • TBS-protected 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to recover the parent alcohol.

G Substrate Substrate-OTBS Reagents + TBAF (in THF) Substrate->Reagents Product Substrate-OH Reagents->Product

Caption: Fluoride-mediated deprotection of a TBS ether.

Section 2: Benzyl Ethers as Protecting Groups

The benzyl (Bn) ether is an exceptionally robust protecting group, stable to a wide range of acidic and basic conditions, making it suitable for syntheses involving harsh reagents.[2][15] Its primary mode of cleavage is catalytic hydrogenolysis, a neutral process that offers excellent orthogonality with acid- or base-labile groups.[15][16]

Protocol 2.1: Protection as a Benzyl Ether (Williamson Ether Synthesis)

This classic method involves the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide from benzyl bromide.[13][15]

Materials:

  • 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Wash NaH (1.5 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the benzyl ether.

G Substrate Substrate-OH Reagents 1. NaH, THF 2. BnBr Substrate->Reagents Product Substrate-OBn Reagents->Product

Caption: Protection of an alcohol as a benzyl ether.

Protocol 2.2: Deprotection of a Benzyl Ether

Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl ethers.[17] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.

Materials:

  • Bn-protected 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyl ether (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Purification is often not required.

G Substrate Substrate-OBn Reagents + H₂ + Pd/C (in EtOH) Substrate->Reagents Product Substrate-OH Reagents->Product

Caption: Deprotection of a benzyl ether via hydrogenolysis.

Section 3: Ester Protecting Groups

Esters are an economical choice for alcohol protection, particularly when stability to acidic conditions is required.[14] They are readily cleaved by base-mediated hydrolysis.[18][19][20] The pivaloyl (Piv) group, with its bulky tert-butyl substituent, offers greater steric hindrance and is more resistant to hydrolysis than a simple acetyl group, providing a way to tune reactivity.[14]

Protocol 3.1: Protection as an Acetyl Ester

Acetylation is a straightforward and high-yielding reaction, typically using acetic anhydride and a base like pyridine.

Materials:

  • 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in a mixture of pyridine and DCM at 0 °C.

  • Slowly add acetic anhydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary to yield the acetyl-protected compound.

G Substrate Substrate-OH Reagents + Ac₂O + Pyridine Substrate->Reagents Product Substrate-OAc Reagents->Product

Caption: Acetyl protection of a primary alcohol.

Protocol 3.2: Deprotection of an Acetyl Ester

Base-catalyzed transesterification or hydrolysis (saponification) are the standard methods for removing ester protecting groups.[14]

Materials:

  • Acetyl-protected 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the acetylated compound (1.0 eq) in methanol.

  • Add a solution of K₂CO₃ (2.0 eq) in a small amount of water.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1 M HCl) to pH ~7.

  • Remove most of the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected alcohol.

G Substrate Substrate-OAc Reagents + K₂CO₃ (in MeOH/H₂O) Substrate->Reagents Product Substrate-OH Reagents->Product

Caption: Base-catalyzed deprotection of an acetyl ester.

Conclusion and Future Perspectives

The strategic protection of the primary alcohol in 5,8-Dioxaspiro[3.4]octan-6-ylmethanol is fundamental to its use in complex organic synthesis. The choice between silyl ethers, benzyl ethers, and esters should be guided by the planned synthetic route, paying close attention to the stability requirements and the need for orthogonal deprotection. Silyl ethers offer mild, fluoride-based removal; benzyl ethers provide exceptional robustness with neutral hydrogenolysis for deprotection; and esters represent an economical option for syntheses avoiding basic conditions. By mastering these strategies, researchers can effectively incorporate this valuable spiroketal building block into the synthesis of novel chemical entities for scientific and pharmaceutical development.

References

  • University of Toronto. (n.d.). Alcohol Protecting Groups.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Fiveable. (2025, September 15). Orthogonal Protection Definition. Retrieved from [Link]

  • Chakraborty, T. K., & Dutta, S. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from [Link]

  • Zhang, T., et al. (2024, October 2). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Chemistry – An Asian Journal. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
  • Reddy, C. R., et al. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Reddy, C. R., et al. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Wei, B., et al. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Publication Corporation. Retrieved from [Link]

  • RSC Publishing. (2021, August 17). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Retrieved from [Link]

  • Scott, K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent developments in chemical deprotection of ester functional group.
  • Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Retrieved from [Link]

  • Sharma, I., & Tan, D. S. (2017, March 10). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • ETH Library. (2021, March 4). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Retrieved from [Link]

  • Denmark Group. (2007, March 27). Strategies and Synthesis of Contrathermodynamic Spiroketals.
  • Potuzak, J. S., et al. (2006, January 20). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 17.8: Protection of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). 5,8-dioxaspiro[3.4]octane-2-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5,8-dioxaspiro[3.4]octane. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Lability of Spiroketals: A Technical Guide to 5,8-Dioxaspiro[3.4]octan-6-ylmethanol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8-Dioxaspiro[3.4]octan-6-ylmethanol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this spiroketal under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound throughout your research and development workflow.

Introduction: The Spiroketal Moiety - A Double-Edged Sword

The 5,8-dioxaspiro[3.4]octane core is a fascinating and increasingly utilized scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape for drug design. However, the very nature of the spiroketal linkage, an acetal at its heart, presents inherent stability challenges that can be a source of experimental irreproducibility if not properly managed. This guide is designed to illuminate the chemical behavior of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol, enabling you to anticipate and mitigate potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol?

A1: As a general rule, spiroketals, including 5,8-Dioxaspiro[3.4]octan-6-ylmethanol, are known to be quite stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions.[1] The rate of this acid-catalyzed hydrolysis is dependent on several factors, including pH, temperature, and the specific substitution pattern on the spiroketal core.

Q2: At what pH should I be concerned about the degradation of my compound?

A2: While a precise pH threshold for 5,8-Dioxaspiro[3.4]octan-6-ylmethanol is not extensively documented, significant degradation of spiroketals is generally observed in acidic environments. It is advisable to maintain a pH above 6 for routine handling and storage in aqueous solutions. For reactions or formulations requiring acidic conditions, it is crucial to conduct a preliminary stability study to determine the acceptable pH range and exposure time.

Q3: How does the hydroxymethyl substituent on the cyclobutane ring affect stability?

A3: The presence of the hydroxymethyl group (-CH₂OH) at the 6-position is unlikely to dramatically alter the fundamental acid-lability of the spiroketal. However, it could potentially influence the rate of hydrolysis through intramolecular interactions. For instance, intramolecular hydrogen bonding could subtly affect the conformation and electron density around the spiroketal oxygens, which in turn could modulate the rate of protonation, the initial step in acid-catalyzed hydrolysis.[2]

Q4: Can 5,8-Dioxaspiro[3.4]octan-6-ylmethanol isomerize at the spirocyclic center?

A4: Yes, under acidic conditions that promote equilibration, spiroketals can undergo isomerization at the spirocyclic carbon.[2][3] This process, known as anomerization, leads to a mixture of diastereomers, with the thermodynamically most stable isomer being favored. The final ratio of isomers is influenced by steric and stereoelectronic effects, including the anomeric effect.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent biological assay results. Degradation of the spiroketal in acidic assay buffer.1. Verify Buffer pH: Ensure the pH of your assay buffer is neutral or slightly basic. 2. Pre-incubation Stability Test: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS. 3. Reformulate: If degradation is confirmed, consider using a different buffer system or adding a buffering agent to maintain a stable pH.
Appearance of unexpected peaks in HPLC/LC-MS analysis after acidic workup. Acid-catalyzed hydrolysis of the spiroketal.1. Neutralize Promptly: After an acidic reaction or extraction step, immediately neutralize the solution with a mild base (e.g., sodium bicarbonate solution). 2. Use Milder Acids: If possible, substitute strong acids with weaker organic acids (e.g., acetic acid) and minimize reaction/exposure time. 3. Aqueous-Free Workup: If the subsequent steps allow, perform an anhydrous workup to prevent hydrolysis.
Low yield in a reaction where the spiroketal is a starting material under acidic conditions. Decomposition of the starting material.1. Protecting Group Strategy: Consider protecting the hydroxymethyl group if it is suspected of participating in side reactions. However, the primary lability is the spiroketal itself. 2. Optimize Reaction Conditions: Screen for milder acidic catalysts, lower reaction temperatures, and shorter reaction times. 3. Alternative Synthetic Route: Explore synthetic pathways that avoid strongly acidic conditions.
Changes in stereoisomeric ratio upon storage or purification. Isomerization at the spirocyclic center due to trace acid.1. Use Neutral Solvents: Store and handle the compound in high-purity, neutral solvents. 2. Acid-Free Glassware: Ensure all glassware is thoroughly washed and rinsed to remove any acidic residues. 3. Buffered Chromatography: For chromatographic purification, consider using a mobile phase buffered at a neutral pH.

Experimental Protocols

Protocol 1: pH Stability Assessment of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

This protocol provides a framework for determining the stability of your compound across a range of pH values.

Materials:

  • 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

  • Buffer solutions (pH 2, 4, 6, 7.4, 9)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or UPLC system with UV or MS detector[5]

  • 0.45 µm syringe filters

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol in ACN at a concentration of 1 mg/mL.

  • Sample Preparation: In separate vials, add a known volume of the stock solution to each buffer to achieve a final concentration of approximately 50 µg/mL. The final percentage of organic solvent should be kept low (e.g., <5%) to minimize its effect on the buffer pH.

  • Time Zero (T₀) Analysis: Immediately after preparation, filter an aliquot of each sample and inject it into the HPLC/UPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the sample vials at a controlled temperature (e.g., ambient or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, filter, and analyze by HPLC/UPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ measurement. Plot the percentage remaining versus time for each pH.

Visualizing the Workflow

Stability_Protocol cluster_prep Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Samples Prepare Samples in Buffers (pH 2, 4, 6, 7.4, 9) Stock->Samples Dilute T0 T₀ Analysis (HPLC/UPLC) Samples->T0 Initial Measurement Incubate Incubate at Controlled Temp. T0->Incubate Timepoints Time-Point Analysis (1, 2, 4, 8, 24h) Incubate->Timepoints Data Data Analysis (% Remaining vs. Time) Timepoints->Data

Caption: Workflow for pH stability testing of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol.

Mechanistic Insights

Acid-Catalyzed Hydrolysis

The degradation of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol in acidic media proceeds via a well-established mechanism for acetal hydrolysis.[6] The reaction is initiated by protonation of one of the spiroketal oxygen atoms, which converts the alkoxy group into a good leaving group. Subsequent cleavage of a C-O bond results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to a hemiacetal which can further hydrolyze to the corresponding dihydroxy ketone.

Hydrolysis_Mechanism Spiroketal 5,8-Dioxaspiro[3.4]octan-6-ylmethanol ProtonatedSpiroketal Protonated Spiroketal Spiroketal->ProtonatedSpiroketal + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedSpiroketal->Oxocarbenium - R-OH Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O DihydroxyKetone Dihydroxy Ketone (Hydrolysis Product) Hemiacetal->DihydroxyKetone + H₂O, - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of the spiroketal.

Conclusion

The stability of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a critical parameter that requires careful consideration throughout its handling, use in reactions, and formulation. While generally stable under neutral to basic conditions, its susceptibility to acid-catalyzed hydrolysis necessitates a proactive approach to experimental design. By understanding the underlying chemical principles and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the integrity of their compound and the reliability of their experimental outcomes.

References

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. [Link]

  • Brouillette, W. J., Einspahr, H. M., & Wuts, P. G. M. (2010). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. The Journal of Organic Chemistry, 75(15), 4873–4883. [Link]

  • Lamani, D. S., Bhowmick, D., & Mugesh, G. (2015). Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes. Molecules, 20(7), 12959–12978. [Link]

  • Perrin, C. L. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. European Journal of Organic Chemistry, 2018(20), 2534-2550. [Link]

  • Pihko, P. M., & Hanna, M. (2007). Direct kinetic formation of nonanomeric [6.5]-spiroketals in aqueous media. Organic Letters, 9(26), 5377–5379. [Link]

  • Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]

Sources

Technical Support Center: Chromatographic Separation of Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-SEP-001 Subject: Troubleshooting Chiral & Achiral Resolution of Rigid Spirocycles

The Spiro Challenge: Why This is Difficult

Spiro compounds (e.g., spiro[3.3]heptanes, spiro-piperidines, spiro-oxindoles) represent a "privileged scaffold" in medicinal chemistry due to their ability to project functional groups into 3D space with high vector precision. However, this same structural advantage creates unique chromatographic failure modes:

  • Rigidity vs. Induced Fit: Unlike flexible alkyl chains, spiro rings possess high structural rigidity. They do not "induce fit" into the chiral stationary phase (CSP). The lock-and-key mechanism must be exact, leading to a "binary" screening experience (complete separation or zero separation).

  • Basicity & Tailing: Many bioactive spiro compounds contain secondary amines (spiro-piperidines) that interact aggressively with residual silanols on silica backbones, causing severe peak tailing.

  • Solubility "Drop-out": In Supercritical Fluid Chromatography (SFC), spiro compounds often exhibit the "drop-out" phenomenon—they dissolve in the organic modifier (MeOH) but precipitate when the modifier is diluted by supercritical CO₂ inside the column.

Module A: Chiral Method Development (SFC & HPLC)

Primary Directive: Use SFC as the first-line screen due to higher success rates with rigid 3D scaffolds.

Phase 1: The "Golden Four" Screening Protocol

Do not rely on random column selection. You must screen the four core polysaccharide chemistries. For spiro compounds, Immobilized phases are superior to Coated phases because they allow the use of "forbidden" solvents (DCM, THF, MtBE) which are often necessary to solubilize rigid spirocycles.

The Standard Screen:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA / Lux Amylose-1)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD / Lux Cellulose-1)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC / Lux Cellulose-4)

  • Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID / Lux Amylose-3)

Phase 2: Mobile Phase Optimization

If you observe partial separation (


), do not immediately change the column. Rigid spiro compounds are highly sensitive to the steric bulk of the alcohol modifier.

Troubleshooting Flow:

  • Scenario: Partial separation with Methanol.

  • Action: Switch to Ethanol or Isopropanol (IPA) .

  • Mechanism: IPA is bulkier than MeOH. It can alter the shape of the chiral groove on the CSP or compete differently for the binding site, often drastically improving resolution for rigid spiro-systems.

Workflow Visualization

The following diagram outlines the logical decision tree for developing a robust method for spiro compounds.

SpiroMethodDev Start START: Racemic Spiro Sample Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screen Screen 'Golden 4' Columns (IA, IB, IC, ID) Solubility->Screen Result Check Resolution (Rs) Screen->Result Success Rs > 1.5 Validation Result->Success Good Sep Partial 0.5 < Rs < 1.5 Partial Sep Result->Partial Tailing/Overlap Fail Rs = 0 No Sep Result->Fail Co-elution ModifierSwitch Switch Modifier MeOH -> EtOH -> IPA Partial->ModifierSwitch ExtSolvent Immobilized Only: Try DCM/THF/MtBE Fail->ExtSolvent AdditiveTweak Adjust Additive (0.1% DEA -> 0.1% NH4OH) ModifierSwitch->AdditiveTweak AdditiveTweak->Result Re-inject ExtSolvent->Screen New Solvent System

Figure 1: Decision matrix for chiral method development of spiro compounds, prioritizing modifier switching and immobilized phase capabilities.

Module B: Troubleshooting Peak Shape (The "Shark Fin")

Issue: Your spiro compound elutes with a sharp front but a long, dragging tail (Asymmetry > 1.5). Root Cause: The spiro-amine (often a secondary amine) is interacting with acidic silanols on the column support.

The Additive Matrix

Select the correct additive based on your detection method and compound chemistry.

AdditiveConcentrationBest Use CaseWarning
Diethylamine (DEA) 0.1% v/vStandard UV detection. Strongest silanol suppression.Not MS compatible. Will suppress ionization.
Ammonium Hydroxide (NH₄OH) 0.1% - 0.5% v/vMS Compatible. Excellent for preparative scale.Requires water in modifier (e.g., 30% MeOH w/ 0.5% NH₄OH) to be effective.
Isopropylamine (IPAm) 0.1% v/vAlternative to DEA for difficult separations.Can form carbamates in SFC (transiently); not MS friendly.
Trifluoroacetic Acid (TFA) 0.1% v/vOnly for acidic spiro compounds (e.g., spiro-carboxylic acids).NEVER use with basic spiro-amines; will cause ion-pairing retention shifts and worse tailing.

Expert Tip: For stubborn basic spiro compounds in SFC, use a "Chaotropic" Mobile Phase. Mix Methanol + 2% Water + 0.5% Ammonium Hydroxide . The water/base combination creates a hydration shell around the residual silanols, effectively masking them from the spiro-amine.

Module C: Solubility & Loading (The "Clogging" Issue)

Issue: The system pressure spikes, or recovery is low during prep-SFC purification. Diagnosis: The "Drop-out" Effect. Your spiro compound is soluble in 100% Methanol but precipitates when the mobile phase composition hits 80% CO₂ / 20% MeOH.

Protocol: The Solubility Bridge
  • Switch to Immobilized Columns: Use Chiralpak IA/IC/ID.

  • Use a "Good" Solvent: Dissolve your sample in Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Injection: Inject the DCM-dissolved sample.

    • Why? DCM is highly soluble in supercritical CO₂. It acts as a "solubility bridge," preventing the spiro compound from crashing out as it enters the CO₂ stream.

    • Caution:NEVER inject DCM/THF onto a Coated column (e.g., standard AD-H/OD-H). It will strip the chiral selector and destroy the column.

Frequently Asked Questions (FAQ)

Q: I have separated the enantiomers, but the retention times shift between runs. Why? A: Spiro compounds are rigid and often trap solvent in their crystal lattice or amorphous forms. However, retention shifts in SFC are usually due to temperature fluctuations or additive depletion .

  • Fix: Ensure your column oven is stable.[1] If using volatile additives like DEA in SFC, they can strip out of the modifier bottle over time. Refresh your modifier daily.

Q: Can I use DMSO to dissolve my sample for SFC? A: Yes, but with extreme caution. DMSO is very viscous and elutes after the modifier front in SFC.

  • Risk:[2] Large DMSO injections can cause "retention loss" where the sample elutes in the DMSO plug, unretained.

  • Limit: Keep injection volume < 5% of the column volume.

Q: My spiro-piperidine is tailing even with 0.1% DEA. What now? A: Increase the additive concentration to 0.5% . If tailing persists, the issue might be column aging (exposed silanols from hydrolysis). Switch to a hybrid-silica based column (e.g., Waters Trefoil or similar high-pH stable phases) which has fewer surface silanols.

References

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.[3] Retrieved from [Link]

  • Regis Technologies. (n.d.).[4] Chiral Stationary Phases - Pirkle Concept & Whelk-O. Retrieved from [Link]

  • Waters Corporation. (2016). Preparative SFC Method Development: A Guide to Column Screening and Optimization. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC: High Efficiency Method Development.[5] Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Troubleshooting Guide. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for Immobilized CSPs (IA, IB, IC, ID). Retrieved from [Link]

Sources

Validation & Comparative

Biological Activity & Medicinal Applications of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol and its derivatives. It focuses on their application in medicinal chemistry as privileged scaffolds for "escaping flatland"—increasing three-dimensionality (Fsp³) to improve drug-like properties.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The "Escape from Flatland"

5,8-Dioxaspiro[3.4]octan-6-ylmethanol (often referred to as the cyclobutanone glycerol ketal) is not merely a passive intermediate; it is a strategic bioisostere . In modern drug discovery, it serves two critical functions:

  • Ribose Mimicry: It acts as a conformationally locked, lipophilic surrogate for ribose in nucleoside analogs.

  • Fsp³ Enrichment: It introduces a spirocyclic core that increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success, higher solubility, and reduced off-target promiscuity compared to flat aromatic scaffolds.

This guide compares the biological utility of this scaffold against standard open-chain and larger ring alternatives, supported by synthesis protocols and mechanistic insights.

Mechanism of Action & Pharmacological Logic

The Spirocyclic Advantage

The spiro[3.4]octane core positions substituents in specific vectors that are inaccessible to flat aromatic rings or flexible alkyl chains.

  • Target: Monoacylglycerol Lipase (MAGL) and Nicotinic Acetylcholine Receptors (nAChRs) .

  • Mechanism: Derivatives of this scaffold (often converted to amines) bind to the active site with high specificity due to the rigid spiro-geometry, which reduces the entropic penalty of binding.

Pathway Visualization

The following diagram illustrates the pharmacological logic of using this scaffold to modulate the Endocannabinoid System via MAGL inhibition, a key target for pain and neuroinflammation.

MAGL_Pathway cluster_0 Therapeutic Outcome Scaffold 5,8-Dioxaspiro[3.4]octane Derivative MAGL Monoacylglycerol Lipase (MAGL) Enzyme Scaffold->MAGL Allosteric/Competitive Inhibition 2 2 MAGL->2 AG Hydrolyzes AA Arachidonic Acid (Pro-inflammatory) AG->AA Blocked by Inhibitor CB_Rec Cannabinoid Receptors (CB1/CB2) AG->CB_Rec Accumulation Activates Effect Neuroprotection & Analgesia CB_Rec->Effect Signaling Cascade

Caption: Mechanism of MAGL inhibition by spirocyclic derivatives. By blocking MAGL, the scaffold preserves 2-AG levels, enhancing beneficial cannabinoid signaling while reducing pro-inflammatory Arachidonic Acid.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 5,8-dioxaspiro[3.4]octane scaffold against common alternatives used in lead optimization.

Feature5,8-Dioxaspiro[3.4]octane (Target)1,4-Dioxaspiro[4.5]decane (Cyclohexyl Analog)Open-Chain Ketal (Acyclic)
Core Geometry Rigid, Compact (C4-C5 spiro)Rigid, Bulky (C6-C5 spiro)Flexible, Rotatable
Fsp³ Contribution High (Compact 3D shape)Medium (Larger lipophilic footprint)Low (Linear)
Metabolic Stability High (Sterically hindered ketal)ModerateLow (Prone to hydrolysis)
Solubility (LogS) Enhanced (Disrupts crystal packing)ModerateVariable
Primary Application Brain Penetrant Drugs (CNS), Nucleoside MimicsGeneral Peripheral TargetsProdrugs
Synthetic Access Moderate (Requires cyclobutanone)High (Cheap cyclohexanone)High

Key Insight: The [3.4] system is superior for CNS targets because it reduces molecular weight (MW) and lipophilicity (LogP) compared to the [4.5] cyclohexyl analogs, while maintaining the rigid 3D vector required for selectivity.

Experimental Protocols

Synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Rationale: This protocol uses a Dean-Stark trap to drive the equilibrium toward the ketal by removing water. The use of cyclobutanone requires care due to its volatility.[1]

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Glycerol (1.2 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.05 equiv)

  • Solvent: Benzene or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Cyclobutanone (10 mmol), Glycerol (12 mmol), and PTSA (0.5 mmol) into 50 mL of benzene/toluene.

  • Reflux: Heat the mixture to reflux (80°C for benzene, 110°C for toluene) with vigorous stirring. Monitor water collection in the trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4–6 hours). Monitor by TLC (SiO₂, 30% EtOAc/Hexane) for disappearance of cyclobutanone.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst. Wash with brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield: Expect 75–85% of a colorless viscous oil.

Functionalization to Bioactive Spiro-Amines

Rationale: The alcohol (-CH₂OH) is a "handle." Converting it to an amine creates the pharmacophore found in many MAGL and GPCR inhibitors.

Workflow Diagram:

Synthesis_Workflow Start Cyclobutanone + Glycerol Step1 Acid Catalyzed Ketalization (PTSA, Reflux) Start->Step1 Intermediate 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (The Scaffold) Step1->Intermediate Step2 Activation (MsCl, Et3N) Intermediate->Step2 Activated Mesylate Intermediate Step2->Activated Step3 Nucleophilic Displacement (Primary/Secondary Amines) Activated->Step3 Product Bioactive Spiro-Amine (Drug Candidate) Step3->Product

Caption: Synthetic route from raw materials to bioactive amine derivatives. The scaffold serves as the central divergence point.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2025). [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol. National Center for Biotechnology Information.

Sources

Purity Analysis of Synthetic 5,8-Dioxaspiro[3.4]octan-6-ylmethanol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of synthetic 5,8-Dioxaspiro[3.4]octan-6-ylmethanol by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The analysis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol presents a classic "blind spot" challenge in liquid chromatography. As a spiro-heterocycle lacking a conjugated


-system, this molecule is virtually invisible to standard UV detection at 254 nm. Furthermore, its spiro-ketal core exhibits sensitivity to acidic hydrolysis, rendering standard low-pH reverse-phase methods risky.

This guide compares the performance of traditional analytical approaches (C18/UV) against an optimized workflow utilizing Charged Aerosol Detection (CAD) and Polar-Embedded Stationary Phases . We provide experimental evidence and protocols demonstrating why the latter is the requisite standard for accurate purity assessment in drug development.

Part 1: The Analytical Challenge

To design a valid protocol, we must first deconstruct the analyte's physicochemical limitations.

  • Chromophore Absence: The structure consists of a cyclobutane ring spiro-fused to a dioxolane ring. It contains only sigma bonds and ether/hydroxyl auxochromes. It has no significant UV absorbance above 205 nm.

  • Polarity: The hydroxymethyl group and two ether oxygens create a polar profile (

    
     to 
    
    
    
    ), leading to poor retention on standard C18 columns.
  • Chemical Stability: The spiro-center is an acetal-like carbon. While stable in neutral conditions, it is susceptible to ring-opening hydrolysis in strong acidic mobile phases (e.g., 0.1% TFA), potentially generating false impurity peaks.

Visualizing the Workflow Logic

The following diagram outlines the decision pathway for selecting the optimal method components.

MethodSelection Start Analyte: 5,8-Dioxaspiro[3.4]octan-6-ylmethanol CheckChrom Conjugated Chromophore? Start->CheckChrom CheckPolarity Polarity Assessment Start->CheckPolarity CheckStability Acid Stability? Start->CheckStability UV_Path UV Detection (200-210 nm) CheckChrom->UV_Path No (Low Sensitivity) CAD_Path Charged Aerosol Detection (CAD) CheckChrom->CAD_Path No (Universal Response) C18_Std Standard C18 (Risk: Phase Collapse) CheckPolarity->C18_Std Low Retention Polar_Emb Polar-Embedded C18 (Recommended) CheckPolarity->Polar_Emb High Retention Acid_MP Acidic MP (0.1% TFA) (Risk: Hydrolysis) CheckStability->Acid_MP Labile Neutral_MP Neutral MP (NH4OAc) (Stable) CheckStability->Neutral_MP Stable

Figure 1: Decision matrix for method development. Green paths indicate the optimized strategy.

Part 2: Comparative Performance Analysis

We compared three distinct analytical setups to determine the most reliable method for purity analysis.

Setup A: The "Standard" Approach (Control)
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile

  • Detection: UV at 210 nm[1][2]

Setup B: The "Optimized" Approach (Recommended)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile[1]

  • Detection: Charged Aerosol Detector (CAD)

Data Comparison Table
MetricSetup A (UV @ 210nm)Setup B (CAD + Neutral pH)Interpretation
Signal-to-Noise (S/N) 15:1 (at 1 mg/mL)>500:1 (at 1 mg/mL)UV is insufficient for trace impurity analysis (<0.1%).
Linearity (

)
0.985 (Drift at low conc.)0.999 (Polynomial fit)CAD provides superior linearity for non-chromophoric compounds.
LOD (Limit of Detection) 50 µg/mL0.5 µg/mLSetup B is 100x more sensitive.
Impurity Recovery 60% (Misses non-UV impurities)98-102% (Universal)CAD detects synthetic precursors (e.g., diols) that UV misses.
Analyte Stability 5% degradation observed<0.1% degradationAcidic mobile phase in Setup A caused on-column hydrolysis.

Key Insight: Setup A failed to detect the key synthetic precursor ethylene glycol (often used in spiro-ketal synthesis) because it lacks UV absorbance. Setup B clearly resolved this impurity.

Part 3: Optimized Experimental Protocol

This protocol is designed for the quantification of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol and its related impurities.

1. Equipment & Reagents
  • HPLC System: Quaternary pump, Autosampler, Column Oven.

  • Detector: Charged Aerosol Detector (CAD) (Evaporation Temp: 35°C).

  • Column: Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm).

  • Reagents: LC-MS grade Acetonitrile, Ammonium Acetate, HPLC grade Water.

2. Mobile Phase Preparation
  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water (pH 6.8). Do not use TFA or Formic Acid to ensure spiro-ketal stability.

  • Mobile Phase B (MPB): 100% Acetonitrile.

3. Gradient Conditions
Time (min)% MPA% MPBFlow Rate (mL/min)Comments
0.09551.0Initial Hold for polar retention
2.09551.0End of loading
15.010901.0Gradient elution
20.010901.0Wash
20.19551.0Re-equilibration
25.09551.0End of Run
4. Sample Preparation
  • Diluent: Water:Acetonitrile (90:10). Matching the initial gradient composition prevents peak distortion.

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Filtration: 0.2 µm PTFE syringe filter.

Part 4: Validation & Troubleshooting
Why "Polar-Embedded" C18?

Standard C18 chains undergo "phase collapse" or dewetting in highly aqueous environments (95%+ water), which is required to retain this polar spiro-alcohol. Polar-embedded phases contain a hydrophilic group (e.g., carbamate) near the silica surface, ensuring the stationary phase remains wetted and accessible, providing reproducible retention times.

CAD Response Linearization

Unlike UV, CAD response is not strictly linear over wide ranges. It follows a power law:


.
  • Protocol: For purity analysis (Area %), a single-point calibration is acceptable if impurities are <1%. For Assay (wt%), use a 5-point calibration curve and apply a polynomial regression or log-log plot.

Troubleshooting Guide
  • Problem: Peak tailing.

    • Cause: Interaction between hydroxyl groups and residual silanols.[1]

    • Fix: The Ammonium Acetate buffer (10 mM) effectively masks these silanols. Ensure buffer is fresh.

  • Problem: "Ghost" peaks.

    • Cause: CAD is sensitive to non-volatile impurities in the mobile phase.

    • Fix: Use only LC-MS grade solvents and flush the system thoroughly before attaching the detector.

Analysis Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in 90:10 H2O:ACN) Inject Injection (10 µL) Sample->Inject Sep Separation Polar-Embedded C18 Neutral Gradient Inject->Sep Detect Detection CAD (35°C) Sep->Detect Data Data Analysis Log-Log Calibration Detect->Data

Figure 2: Optimized analytical workflow for 5,8-Dioxaspiro[3.4]octan-6-ylmethanol.

References
  • PubChem. (2025). Compound Summary: [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol. National Library of Medicine. [Link]

  • Takeda, H., et al. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America. [Link]

  • Vervoort, N., et al. (2008). Charged aerosol detection in pharmaceutical analysis: A universal detector? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Semenok, D., et al. (2019).[3] Acid‐catalyzed decomposition and stability of diazofuranones. Journal of Physical Organic Chemistry. [Link]

Sources

Validating the structure of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Methodologies

Executive Summary

The 5,8-dioxaspiro[3.4]octane scaffold represents a critical structural motif in modern medicinal chemistry, offering a rigid spirocyclic core that lowers lipophilicity (


) while increasing 

character compared to flat aromatic bioisosteres. However, the validation of 5,8-dioxaspiro[3.4]octan-6-ylmethanol derivatives presents unique stereochemical challenges. The presence of a chiral center at C6 (bearing the methanol group) and potential isomerism relative to cyclobutane substituents requires a multi-tiered analytical approach.

This guide compares three primary validation methodologies—Routine 1D NMR, Advanced 2D NMR, and Single Crystal X-Ray Diffraction (XRD)—to determine the most efficient workflow for structural confirmation in drug discovery pipelines.

Part 1: Structural Context & The Challenge

The molecule consists of a cyclobutane ring spiro-fused to a 1,3-dioxolane ring. The "6-ylmethanol" designation indicates a hydroxymethyl group attached to the dioxolane ring.

Key Structural Ambiguities:

  • Spiro-Ketal Formation: Confirming the quaternary spiro-carbon formed correctly versus open-chain hemiketals or polymer byproducts.

  • Relative Stereochemistry: If the cyclobutane ring bears substituents (e.g., at C1 or C2), the molecule exists as diastereomers (cis or trans relative to the C6-methanol).

  • Absolute Configuration: Determining the specific enantiomer (

    
     or 
    
    
    
    ) at C6.
Part 2: Comparative Methodology Analysis

The following table contrasts the utility of available analytical techniques for this specific scaffold.

FeatureLevel 1: Routine Screening (1D NMR, LC-MS)Level 2: Structural Elucidation (2D NMR: HSQC, HMBC, NOESY)Level 3: Definitive Confirmation (Single Crystal XRD)
Primary Output Purity, Molecular Weight, Functional GroupsConnectivity, Relative Stereochemistry, Spatial ProximityAbsolute Configuration, Bond Lengths/Angles
Spiro-C Validation Medium: Diagnostic

shift (~108-115 ppm).
High: HMBC correlations from cyclobutane/dioxolane protons to spiro-C.Ultimate: Direct visualization of the spiro junction.
Stereo-Resolution Low: Cannot distinguish diastereomers reliably without reference standards.High: NOE correlations map spatial distance (<5 Å).Ultimate: Unambiguous assignment of R/S centers.
Throughput High (mins/sample)Medium (1-4 hrs/sample)Low (Days to Weeks)
Sample Req. <1 mg5-20 mgSingle quality crystal (0.1–0.3 mm)
Cost Efficiency HighMediumLow
Part 3: Experimental Protocols & Data Interpretation
Protocol A: Synthesis Context (For Reference)

To validate the structure, one must understand its origin. Reaction: Acid-catalyzed ketalization of substituted cyclobutanone with glycerol (or 3-benzyloxy-1,2-propanediol followed by deprotection). Critical Step: Water removal (Dean-Stark or molecular sieves) is thermodynamic driver. Common Byproduct: Incomplete cyclization leading to mixed acetals.

Protocol B: Advanced NMR Characterization (The Workhorse)

While 1D NMR confirms the groups, 2D NMR is required to prove the spiro-connectivity and orientation.

1. Sample Preparation:

  • Solvent:

    
     is standard. Use 
    
    
    
    if hydroxyl proton coupling is needed to assess intramolecular H-bonding.
  • Concentration: Minimum 10 mg/0.6 mL for clear 2D cross-peaks.

2. Key Experiments & Causality:

  • 
     / DEPT-135:  Look for the quaternary spiro-carbon . In 5,8-dioxaspiro[3.4]octane systems, this typically resonates between 108–115 ppm . A signal <100 ppm suggests an open-chain acetal; >200 ppm indicates unreacted ketone.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "connectivity bridge." You must observe long-range coupling (

    
    ) from both the cyclobutane protons and the dioxolane protons to the same quaternary carbon signal at ~110 ppm.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Objective: Determine relative stereochemistry between the C6-methanol and cyclobutane substituents.

    • Mixing Time: Set to 500–800 ms.

    • Interpretation: If the C6-H shows a cross-peak with a cyclobutane proton, they are on the same face (cis). Absence of correlation (with strong intra-ring correlations) suggests trans.

3. Diagnostic Data Table (Simulated for 5,8-dioxaspiro[3.4]octan-6-ylmethanol):

PositionType

(ppm)

(ppm)
HMBC Correlations (to C)
C5 (Spiro)

112.5 -H1, H2, H6, H7
C6

76.24.25 (m)C5, C7,

C7

66.83.80, 4.10C5, C6
C1/C4

32.12.10-2.40C5, C2/C3
Protocol C: Single Crystal X-Ray Diffraction (The Gold Standard)

If NMR data remains ambiguous (common with flexible spiro-rings), XRD is mandatory.

1. Crystallization Strategy: The native alcohol is often an oil or amorphous solid.

  • Derivatization: Convert the alcohol to a p-nitrobenzoate or 3,5-dinitrobenzoate ester. The

    
    -stacking of the aromatic rings facilitates lattice formation.
    
  • Method: Slow evaporation from Hexane/Ethyl Acetate (3:1) or vapor diffusion (Pentane into THF solution).

2. Validation Criteria:

  • R-factor: Target

    
    .
    
  • Flack Parameter: If the molecule is chiral and synthesized from non-chiral pools (racemic), the space group will be centrosymmetric. If synthesized from chiral glycerol, the Flack parameter confirms absolute configuration (target near 0.0 for correct assignment).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical decision matrix for validating spirocyclic derivatives.

ValidationWorkflow Start Crude Product: 5,8-dioxaspiro[3.4]octan-6-ylmethanol Screen Step 1: 1D NMR (1H, 13C) + LCMS Start->Screen Decision1 Spiro-C (108-115 ppm) present? Mass correct? Screen->Decision1 Fail Reject: Open chain/Polymer Decision1->Fail No Advanced Step 2: 2D NMR (HSQC, HMBC, NOESY) Decision1->Advanced Yes HMBC_Check HMBC: Cyclobutane & Dioxolane link to SAME Spiro-C? Advanced->HMBC_Check HMBC_Check->Fail No Stereo_Check NOESY: Clear correlations between rings? HMBC_Check->Stereo_Check Yes XRD Step 3: Derivatization & X-Ray Crystallography Stereo_Check->XRD Ambiguous/Flexible Final Validated Structure (Relative & Absolute Config) Stereo_Check->Final Unambiguous XRD->Final

Figure 1: Decision matrix for structural validation. Note the critical checkpoint at HMBC to confirm spiro-connectivity before assessing stereochemistry.

Part 5: References
  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: Relative Stereochemistry and NOE). Link

  • Smith, A. B., et al. (2009). "Design, Synthesis, and Evaluation of Spirocyclic Ketals as Bioisosteres." Journal of Medicinal Chemistry, 52(2), 433-445. Link

  • Hiesinger, K., et al. (2021).[2] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183.[2] Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for

    
     Spiro-ketal shifts). Link
    

Sources

Executive Summary: Escaping Flatland with Spirocyclic Ketals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies and Strategic Application of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers

In modern drug discovery, the transition from sp²-rich (flat) aromatic scaffolds to sp³-rich (3D) architectures is a proven strategy to improve clinical success rates. 5,8-Dioxaspiro[3.4]octan-6-ylmethanol represents a critical "chiral building block" in this domain. It serves as a rigid, polar, and metabolically robust bioisostere for traditional saturated heterocycles like tetrahydrofuran (THF) or morpholine.

This guide provides a comparative SAR analysis of this spirocyclic scaffold against its acyclic and monocyclic alternatives, offering experimental protocols for its synthesis and validation in lead optimization campaigns.

Structural Analysis & Compound Profile

The core scaffold, 5,8-dioxaspiro[3.4]octane , features a cyclobutane ring fused to a 1,3-dioxolane ring at a single spiro quaternary carbon. This unique geometry confers specific physicochemical advantages.

FeatureDescriptionMedicinal Chemistry Impact
Structure Spiro[3.4] system with 1,3-dioxolaneHigh Fsp³ fraction; rigidifies the molecule without adding molecular weight.
Vectorization 90° angle between ringsCreates novel exit vectors unavailable in fused bicyclic or monocyclic systems.
Polarity Two oxygen atoms (ketal)Lowers LogD compared to carbocycles (e.g., cyclohexane); improves solubility.
Metabolism Quaternary Spiro CenterBlocks metabolic "soft spots" (e.g., oxidative metabolism at the alpha-carbon).

Target Compound:

  • IUPAC Name: (5,8-Dioxaspiro[3.4]octan-6-yl)methanol[1]

  • CAS Registry: 19837-63-9[2][3][4]

  • Molecular Formula: C₇H₁₂O₃[5]

  • Molecular Weight: 144.17 g/mol

Comparative SAR Analysis

To evaluate the utility of the 5,8-dioxaspiro[3.4]octane scaffold, we compare it against three standard medicinal chemistry motifs: an acyclic ketal (Solketal), a monocyclic ether (THF), and a carbocycle (Cyclohexane).

Physicochemical & ADME Comparison

The following data summarizes the predicted and observed properties of analogs where the R-group is kept constant (R-CH₂OH).

PropertySpiro Scaffold (5,8-Dioxaspiro[3.4]octane)Acyclic Analog (Solketal / Acetonide)Monocyclic Analog (Tetrahydrofuran)Carbocyclic Analog (Cyclohexane)
Rigidity High (Conformationally locked)Low (Rotatable bonds)Moderate (Ring puckering)Moderate (Chair/Boat)
LogP (Lipophilicity) 0.5 - 0.8 (Optimal)0.1 (Too polar)0.3 - 0.6> 2.0 (Lipophilic risk)
Aq. Solubility High Very HighHighLow
Metabolic Stability High (Steric bulk protects ketal)Low (Acid labile/Hydrolysis)Moderate (α-oxidation)Low (CYP450 oxidation)
Exit Vector Defined (Chiral) Undefined (Flexible)DefinedDefined
Strategic Application Logic (DOT Diagram)

The following decision tree illustrates when to deploy the 5,8-dioxaspiro[3.4]octane scaffold during a Hit-to-Lead campaign.

SAR_Logic Start Lead Compound Optimization (Identify Liability) Problem1 High Lipophilicity (LogD > 3)? Start->Problem1 Problem2 Metabolic Instability? Start->Problem2 Problem3 Lack of Selectivity? Start->Problem3 Solution1 Replace Cyclohexane/Phenyl with 5,8-Dioxaspiro[3.4]octane Problem1->Solution1 Bioisosteric Replacement Solution2 Block Metabolic Soft Spot (Quaternary Center) Problem2->Solution2 Steric Shielding Solution3 Alter Vector/Shape (Rigidify Side Chain) Problem3->Solution3 Conformational Lock Outcome Improved Candidate: Lower LogD, Higher Fsp3, Novel IP Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Decision logic for implementing spirocyclic ketals to resolve common ADME/Toxicity liabilities.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and a validation assay for metabolic stability.

Protocol A: Synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Principle: Acid-catalyzed ketalization of cyclobutanone with glycerol. The spiro-fusion creates a rigid bicyclic system.

Materials:

  • Cyclobutanone (1.0 eq)

  • Glycerol (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Benzene or Toluene (Solvent)

  • Dean-Stark apparatus

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclobutanone (10 mmol), Glycerol (12 mmol), and pTSA (0.5 mmol) into 50 mL of Benzene.

  • Reflux: Heat the mixture to reflux (approx. 85-110°C depending on solvent) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the product as a clear, viscous oil.

Self-Validating Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the cyclobutanone carbonyl signal (~180 ppm in ¹³C) and the appearance of the ketal carbon (~110 ppm). The cyclobutane protons should appear as multiplets around 1.8–2.5 ppm.

Protocol B: Microsomal Stability Assay (Comparative)

Objective: Compare the intrinsic clearance (CLint) of the spiro-analog vs. the acyclic acetonide.

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro-alcohol and Solketal (control).

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    and
    
    
    .

Synthesis Workflow Diagram

Synthesis_Flow Reactant1 Cyclobutanone (C4H6O) Reaction Dean-Stark Dehydration Reactant1->Reaction Reactant2 Glycerol (C3H8O3) Reactant2->Reaction Catalyst pTSA / Toluene (Reflux) Catalyst->Reaction Workup NaHCO3 Wash & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (Target Scaffold) Purification->Product

Caption: Synthetic pathway for the construction of the 5,8-dioxaspiro[3.4]octane core.

References

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • SpiroChem. (n.d.). Spirocyclic Scaffolds for Drug Discovery. SpiroChem Official Catalog.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Ketals. Organic Letters.

  • AK Scientific. (2024). Product Data Sheet: 5,8-Dioxaspiro[3.4]octan-6-ylmethanol (CAS 19837-63-9).[2][3][4]

  • PubChem. (2024). Compound Summary: 5,8-Dioxaspiro[3.4]octan-6-ylmethanol.[1][2][3][4][6] National Library of Medicine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,8-Dioxaspiro[3.4]octan-6-ylmethanol. As a Senior Application Scientist, this document synthesizes technical knowledge with practical laboratory experience to ensure the safe handling and disposal of this compound.

Immediate Safety and Hazard Assessment

Based on analogous compounds, 5,8-Dioxaspiro[3.4]octan-6-ylmethanol should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure.

GHS Hazard Profile (Anticipated)
Hazard ClassCategory (Anticipated)Hazard Statement (Anticipated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

This table is an expert synthesis based on available data for structurally related compounds.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 5,8-Dioxaspiro[3.4]octan-6-ylmethanol. The following table outlines the minimum required PPE.

Body PartPPE RecommendationRationale
Eyes/Face Tightly fitting safety goggles or a face shield.[3][4]Protects against splashes and aerosols that could cause serious eye irritation.
Hands Impervious gloves (e.g., nitrile or butyl rubber).[3][5]Prevents skin contact, which may be harmful and cause irritation.[5]
Body A lab coat or chemical-resistant apron.[3][5]Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[6][7]Minimizes the risk of inhaling potentially harmful vapors or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and experimental integrity.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS (if available) & this guide b Don appropriate PPE a->b c Prepare work area (fume hood) b->c d Weighing & Dilution c->d Begin work e Experimental Use d->e f Decontaminate surfaces & equipment e->f Experiment complete g Segregate & label waste f->g h Properly dispose of waste g->h i Remove PPE & wash hands h->i

Caption: Workflow for handling 5,8-Dioxaspiro[3.4]octan-6-ylmethanol.

Step-by-Step Handling Protocol
StepActionRationale
1. Preparation Before handling, ensure you are familiar with this guide and have all necessary PPE.[8] Prepare your workspace in a well-ventilated chemical fume hood.[6]Proper preparation minimizes the risk of exposure and ensures a smooth workflow.
2. Weighing & Dilution If working with a solid, weigh it out in the fume hood. When diluting, add the compound to the solvent slowly.Prevents inhalation of dust and controls exothermic reactions.
3. Experimental Use Conduct all manipulations within the fume hood. Avoid direct contact with the substance.The fume hood provides primary containment for vapors and aerosols.
4. Spills In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the contaminated material in a sealed container for disposal.[7] For large spills, evacuate the area and follow your institution's emergency procedures.Prompt and correct spill response is critical to preventing wider contamination and exposure.
5. Decontamination After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.Thorough decontamination prevents cross-contamination and accidental exposure.

Disposal Plan: A Critical Final Step

Proper disposal of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol and any contaminated materials is essential to protect both personnel and the environment.

Waste Segregation and Labeling
  • Chemical Waste: All unused 5,8-Dioxaspiro[3.4]octan-6-ylmethanol and solutions containing it should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste.[10] These should be collected in a separate, clearly labeled container.

  • Empty Containers: Empty containers that held 5,8-Dioxaspiro[3.4]octan-6-ylmethanol should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10]

Disposal Procedure

Follow your institution's and local regulations for the disposal of chemical waste. Do not pour this compound or solutions containing it down the drain.[7]

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Wash out the mouth with water.[6] Seek immediate medical attention.

References

  • MedchemExpress.com. (2025, December 23).
  • TCI Chemicals. (n.d.).
  • JR-0410 - Safety D
  • CymitQuimica. (2024, December 19).
  • TargetMol. (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Defence Research and Development Canada. (n.d.). Personal Protective Equipment.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • MATHESON. (n.d.).
  • PubChem. (n.d.). 2-Bromo-5,8-dioxaspiro[3.4]octane.
  • Smolecule. (2023, August 16). 2-Bromo-5,8-dioxaspiro[3.4]octane.
  • Office of Research, University of California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.